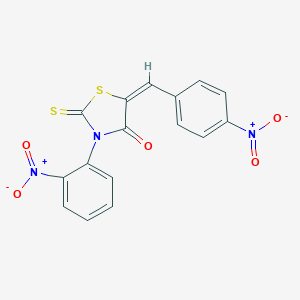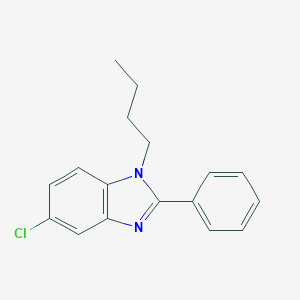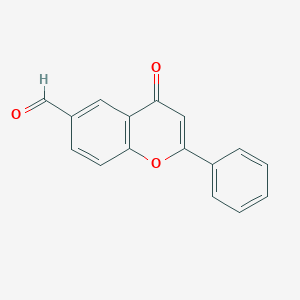![molecular formula C27H45NO B304571 (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene](/img/structure/B304571.png)
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has been the subject of scientific research for many years. It is a member of the pentacyclic triterpenoid family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is not fully understood. However, it is believed to work by inhibiting several key enzymes and pathways involved in inflammation and cancer progression. It has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation. It has also been shown to inhibit the Akt/mTOR pathway, which is a key regulator of cancer cell growth and proliferation.
Biochemical and Physiological Effects
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has several biochemical and physiological effects. It has been shown to reduce inflammation, which is a key factor in many chronic diseases. It has also been shown to induce apoptosis, which is a process of programmed cell death that is important in cancer treatment. The compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene in lab experiments is its diverse biological activities. It can be used to study inflammation, cancer, viral infections, and bacterial infections. Another advantage is that the compound is relatively easy to synthesize and purify, which makes it more accessible to researchers. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene. One direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a treatment for cardiovascular disease, such as atherosclerosis and heart failure. Additionally, more research is needed to understand the mechanism of action of this compound and to optimize its synthesis and purification methods.
Conclusion
In conclusion, (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex chemical compound that has diverse biological activities. It has been the subject of extensive scientific research and has shown promising results in several areas, including inflammation, cancer, viral infections, and bacterial infections. While there are limitations to its use in lab experiments, there are several future directions for research on this compound, including its potential as a treatment for neurodegenerative and cardiovascular diseases.
Métodos De Síntesis
The synthesis of (13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene is a complex process that involves several steps. The starting material for the synthesis is usually betulinic acid, which is a natural triterpenoid found in many plants. The betulinic acid is then converted into a more reactive intermediate, which is then used to synthesize the final compound. The synthesis of this compound has been optimized over the years, and several methods have been developed to improve its yield and purity.
Aplicaciones Científicas De Investigación
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene has been the subject of extensive scientific research due to its diverse biological activities. It has been shown to have anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has also been shown to have neuroprotective and cardioprotective effects. The compound has been studied in vitro and in vivo, and several animal studies have shown promising results.
Propiedades
Nombre del producto |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
|---|---|
Fórmula molecular |
C27H45NO |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxa-18-azapentacyclo[14.3.1.01,13.02,10.05,9]icos-18-ene |
InChI |
InChI=1S/C27H45NO/c1-18(2)6-5-7-19(3)23-12-13-24-22-11-9-20-8-10-21-16-27(20,17-28-29-21)25(22)14-15-26(23,24)4/h17-25H,5-16H2,1-4H3/t19?,20-,21?,22?,23?,24?,25?,26?,27?/m1/s1 |
Clave InChI |
HDHGWPLBZGZAAW-GYKWSAHYSA-N |
SMILES isomérico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC[C@@H]4C35CC(CC4)ON=C5)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C35CC(CC4)ON=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-(1-Methylethylidene)-4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B304489.png)
![4-Methyl-4-azatricyclo[5.2.1.0~2,6~]dec-10-yl benzoate](/img/structure/B304490.png)

![Tricyclo[6.3.3.0~2,7~]tetradeca-2,4,6-triene-10,13-dione dioxime](/img/structure/B304493.png)
![Spiro(9,10-benzobicyclo[3.3.2]decane-7,2'-[1,3]-dioxolane)-3-one oxime](/img/structure/B304494.png)
![3-Cyano-2-oxatricyclo[3.3.1.1~3,7~]dec-1-yl methanesulfonate](/img/structure/B304495.png)

![2-tert-butyl-5-{4-[(1-tert-butyl-5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy]phenoxy}-4-chloropyridazin-3(2H)-one](/img/structure/B304500.png)




![3-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304510.png)
![4-{4-[({5-nitro-2-furyl}methylene)amino]-5-sulfanyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B304511.png)